molecular formula C10H17N3O B3080362 4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine CAS No. 1082899-74-8

4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine

Cat. No.: B3080362
CAS No.: 1082899-74-8
M. Wt: 195.26 g/mol
InChI Key: QLJCZJYWAWJDIY-UHFFFAOYSA-N
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Description

4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and oxadiazole moieties imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with hydrazides under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-4-carboxamide share the piperidine ring structure.

    Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol and 2,5-diphenyl-1,3,4-oxadiazole share the oxadiazole ring structure.

Uniqueness: 4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine is unique due to the combination of the piperidine and oxadiazole rings, which imparts distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-piperidin-4-yl-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJCZJYWAWJDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 mL saturated dioxane-HCl was added to 16 g 4-(5-isopropyl-(1,3,4) oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester in 100 mL dioxane at 0° C. The mixture was stirred at RT for 2 h. The precipitate was filtered and washed with ethyl acetate to give 12.3 g of the desired product.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
4-(5-isopropyl-(1,3,4) oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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